molecular formula C7H8N2O3 B1323094 2-Methoxy-4-methylpyrimidine-5-carboxylic acid CAS No. 1228113-00-5

2-Methoxy-4-methylpyrimidine-5-carboxylic acid

Cat. No.: B1323094
CAS No.: 1228113-00-5
M. Wt: 168.15 g/mol
InChI Key: VQEZZIFVPFQZCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-4-methylpyrimidine-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C7H8N2O3 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-methylpyrimidine-5-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 2-methoxypyrimidine and methyl iodide.

    Methylation: The 2-methoxypyrimidine undergoes methylation using methyl iodide in the presence of a base such as potassium carbonate to form 2-methoxy-4-methylpyrimidine.

    Carboxylation: The 2-methoxy-4-methylpyrimidine is then subjected to carboxylation using carbon dioxide in the presence of a catalyst such as palladium to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-efficiency catalysts and purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-methylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized pyrimidine derivatives.

    Reduction: Reduced forms such as alcohols.

    Substitution: Substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

2-Methoxy-4-methylpyrimidine-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxypyrimidine-5-carboxylic acid
  • 4-Methylpyrimidine-5-carboxylic acid
  • 2-Methoxy-4-methylpyrimidine

Uniqueness

2-Methoxy-4-methylpyrimidine-5-carboxylic acid is unique due to the presence of both methoxy and methyl groups on the pyrimidine ring, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

2-methoxy-4-methylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-4-5(6(10)11)3-8-7(9-4)12-2/h3H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQEZZIFVPFQZCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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